molecular formula C20H22N4O B2998084 N-benzyl-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954321-04-1

N-benzyl-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2998084
M. Wt: 334.423
InChI Key: ZGLUTWJSGIMSIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the IUPAC name, other names, and the class of compounds it belongs to.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent reactants, including the conditions required and the yield.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its functional groups, bond lengths and angles, and any interesting structural features.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound can undergo, including any catalysts required, the products formed, and the reaction conditions.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Biological Activity

1,2,3-Triazole derivatives are synthesized through various chemical reactions, with applications in synthesizing compounds with potential biological activities. For instance, a practical synthesis method has been developed for an orally active CCR5 antagonist, showcasing the utility of triazole derivatives in creating pharmaceutical agents (Ikemoto et al., 2005). Similarly, new routes to synthesize benzamide-based 5-aminopyrazoles showing remarkable antiavian influenza virus activity highlight the potential of triazole-based compounds in antiviral research (Hebishy et al., 2020).

Catalysis and Chemical Reactions

Triazole derivatives are also explored for their catalytic applications, such as in catalyst activation with Cp*RhIII/IrIII–1,2,3-triazole-based organochalcogen ligand complexes. These complexes are used in transfer hydrogenation and Oppenauer-type oxidation of alcohols, showcasing the versatility of triazole compounds in catalysis and organic synthesis (Saleem et al., 2014).

Antimicrobial and Antiplasmodial Activities

The antimicrobial and antiplasmodial activities of triazole derivatives are significant in the development of new therapeutic agents. Synthesis and antimicrobial activities of new 1,2,4-triazole derivatives provide insights into the potential of these compounds in combating microbial infections (Bektaş et al., 2010). Furthermore, acyl derivatives of 3-aminofurazanes and their antiplasmodial activities indicate the potential of triazole derivatives in malaria treatment (Hermann et al., 2021).

Structural and Theoretical Studies

Theoretical and structural studies of triazole derivatives, such as the regioselective synthesis of benzamide through a microwave-assisted Fries rearrangement, provide foundational knowledge for designing and synthesizing new compounds with tailored properties (Moreno-Fuquen et al., 2019).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.


Please consult a chemistry professional or a reliable source for specific information related to this compound.


properties

IUPAC Name

N-benzyl-1-(4-methylphenyl)-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-14(2)19-18(20(25)21-13-16-7-5-4-6-8-16)22-23-24(19)17-11-9-15(3)10-12-17/h4-12,14H,13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLUTWJSGIMSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.